3,5-Dimethylcyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 3,5-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorination of 3,5-dimethylcyclohexane-1-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
3,5-Dimethylcyclohexane-1-sulfonic acid+SOCl2→3,5-Dimethylcyclohexane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
3,5-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions and reducing agents (e.g., LiAlH4) for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .
Scientific Research Applications
3,5-Dimethylcyclohexane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
3,5-Dimethylcyclohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
p-Toluenesulfonyl chloride: A sulfonyl chloride with a toluene ring.
The uniqueness of this compound lies in its cyclohexane ring with two methyl groups, which imparts specific steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
3,5-dimethylcyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQLDPVPSEMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.